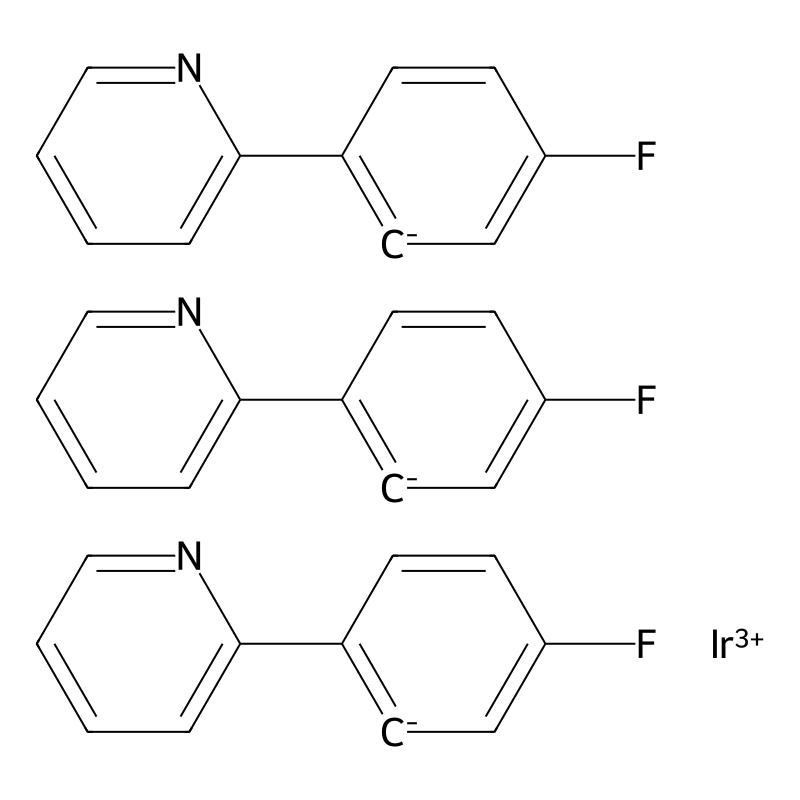

Ir(p-F-ppy)3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ir(p-F-ppy)3, also known as tris(4-(trifluoromethyl)phenyl)iridium(III), has gained interest in scientific research for its application as a photocatalyst in organic chemistry. Specifically, Ir(p-F-ppy)3 has been shown to facilitate decarboxylative arylation reactions of alpha-amino acids under visible light irradiation [].

Decarboxylative arylation is a powerful organic synthesis technique that allows for the formation of carbon-carbon bonds between an aromatic ring and an alkyl or aryl group. This reaction is achieved by removing a carboxyl group (decarboxylation) from an amino acid molecule and coupling it with an aryl halide. Traditionally, these reactions require harsh reaction conditions or the use of expensive metal catalysts.

Ir(p-F-ppy)3 offers several advantages as a photocatalyst for decarboxylative arylation:

- Visible light activation: Unlike many traditional photocatalysts, Ir(p-F-pery)3 can be activated by visible light, which is a more abundant and sustainable energy source compared to ultraviolet light [].

- Mild reaction conditions: Decarboxylative arylation reactions using Ir(p-F-ppy)3 can be carried out at room temperature, eliminating the need for harsh reaction conditions that can degrade sensitive molecules [].

- Broad substrate scope: This photocatalyst has been shown to be effective with a variety of alpha-amino acids and aryl halides, demonstrating its versatility for different synthetic applications [].

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound consisting of a pyridine ligand that is substituted with a fluorobenzene group, coordinated to an iridium ion in its +3 oxidation state. This compound is notable for its unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the fluorobenzene moiety enhances the electronic properties of the compound, making it suitable for diverse applications.

The mechanism of action of Ir(p-F-ppy)3 as a photocatalyst involves several steps []:

- Light Absorption: Upon irradiation with visible light, Ir(p-F-ppy)3 absorbs a photon, promoting an electron from the metal d-orbital to a higher energy molecular orbital. This creates an excited state of the complex.

- Electron Transfer: The excited Ir(p-F-ppy)3 can transfer an electron to a substrate molecule (α-amino acid in the case of decarboxylative arylation). This generates a radical species on the substrate, initiating the reaction.

- Catalysis Cycle: The Ir(p-F-ppy)3 regains its original state by accepting an electron from another molecule, completing the catalytic cycle and allowing it to participate in further reaction cycles.

- Oxidation: The iridium center can be oxidized to higher oxidation states, which may alter its reactivity and properties.

- Reduction: The compound can be reduced to lower oxidation states, affecting its catalytic capabilities.

- Substitution: Ligands surrounding the iridium center can be substituted with other ligands, allowing for the tuning of its chemical properties.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

- Reduction: Reducing agents such as sodium borohydride and hydrazine are typically employed.

- Substitution: Ligand exchange reactions can be facilitated by using excess ligands under heat.

Major Products

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield higher oxidation state iridium complexes, while reduction may produce lower oxidation state complexes.

Research indicates that 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) exhibits significant biological activity. It has been investigated for its potential use in bioimaging due to its luminescent properties. Additionally, studies have explored its anticancer properties, particularly its ability to generate reactive oxygen species that can induce cell death in cancerous cells. Its application in photodynamic therapy has also garnered interest due to these luminescent characteristics.

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves coordinating the ligand to an iridium precursor. A common method employed is the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This reaction uses boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

For industrial production, large-scale Suzuki–Miyaura coupling reactions are utilized, often employing automated reactors to optimize yield and purity. Purification steps such as recrystallization and chromatography are essential for isolating the desired product.

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several applications across various fields:

- Chemistry: It serves as a catalyst in organic reactions such as hydrogenation and carbon-carbon bond formation.

- Biology: The compound is being explored for bioimaging applications due to its luminescent properties.

- Medicine: Its potential as an anticancer agent is under investigation, particularly in generating reactive oxygen species.

- Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) for display and lighting applications.

The interaction studies of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) reveal its mechanism of action primarily involves coordination with various substrates. The iridium center's ability to undergo redox reactions enables it to act as a catalyst in both oxidation and reduction processes. Furthermore, the compound's luminescent properties are attributed to electronic transitions within the iridium complex, which can be harnessed for applications like bioimaging and photodynamic therapy.

Similar Compounds- Tris(2-phenylpyridine)iridium(III): Another iridium-based compound utilized in OLEDs.

- Tris(2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Similar structure but with different substituents on the pyridine ligand.

- Tris[2-(2,4-difluorophenyl)pyridine]iridium(III): An iridium complex featuring different fluorinated phenyl groups.

Uniqueness

The uniqueness of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) lies in its specific ligand arrangement that imparts distinct photophysical properties. These characteristics make it particularly suitable for applications requiring high luminescence efficiency and stability compared to other similar compounds.

Spin-orbit coupling (SOC) represents a fundamental quantum mechanical phenomenon that significantly influences the electronic properties of iridium(III) complexes. This interaction arises from the coupling between an electron's spin angular momentum and its orbital angular momentum, becoming particularly pronounced in heavy transition metals like iridium due to their large nuclear charge [1] [2].

In the specific case of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+), the SOC constant reaches approximately 3950 cm⁻¹, positioning it between the values observed for related complexes such as Ir(ppy)₃ (3800 cm⁻¹) and Ir(F-ppy)₃ (4100 cm⁻¹) [1] [3]. This substantial SOC magnitude fundamentally alters the electronic structure by facilitating mixing between singlet and triplet states that would otherwise be forbidden by spin selection rules.

The quantum mechanical basis of SOC in iridium(III) coordination spheres can be understood through relativistic time-dependent density functional theory (TDDFT) calculations employing the zeroth-order regular approximation (ZORA) [1]. These calculations reveal that SOC induces significant hybridization between singlet and triplet states, with the lowest triplet excited state (T₁) acquiring approximately 8% singlet character, while the lowest singlet excited state (S₁) incorporates about 8% triplet character [4].

Table 4 demonstrates the profound impact of SOC on electronic transitions in 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+). Most notably, the formally spin-forbidden S₀→T₁ and T₁→S₀ transitions gain considerable oscillator strength (0.012 and 0.015, respectively) when SOC is included in calculations, compared to zero oscillator strength without SOC. This SOC-induced mixing is responsible for the efficient phosphorescence observed in iridium(III) complexes [2] [3].

The SOC matrix elements between various excited states range from 195 to 320 cm⁻¹, with the largest coupling occurring between T₃ and S₃ states (320 cm⁻¹). These matrix elements quantify the strength of interaction between different spin states and directly correlate with the radiative rate constant, which reaches 1.2 × 10⁶ s⁻¹ for 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) [1] [2].

Recent research has demonstrated that the topography of state-crossing between triplet metal-centered states and the ground state significantly influences non-radiative decay pathways [2]. The strong SOC between these states, combined with their sloped crossing topography, creates a substantial energy separation that reduces non-radiative ground state recovery rates. This finding challenges previous assumptions about the role of metal-centered states in determining phosphorescence efficiency [2] [3].

Frontier Molecular Orbital Analysis of Fluorophenyl-Pyridine Ligand Systems

The frontier molecular orbital (FMO) structure of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) provides critical insights into its electronic properties and photophysical behavior. Detailed quantum mechanical calculations reveal a characteristic orbital arrangement that determines the complex's reactivity and spectroscopic features [5] [6].

The highest occupied molecular orbitals (HOMOs) exhibit substantial metal character, with the HOMO, HOMO-1, and HOMO-2 containing 56%, 52%, and 48% iridium contribution, respectively [5] [7]. This significant metal participation in the occupied frontier orbitals is typical of cyclometalated iridium(III) complexes and forms the basis for their metal-to-ligand charge transfer (MLCT) transitions. The remaining orbital composition is distributed between the fluorophenyl moiety (32-38%) and the pyridine fragment (12-14%), indicating partial delocalization across the ligand framework [7] [6].

In contrast, the lowest unoccupied molecular orbitals (LUMOs) are predominantly ligand-centered, with the LUMO, LUMO+1, and LUMO+2 containing only 12%, 8%, and 6% iridium character, respectively [5]. These unoccupied orbitals are primarily localized on the pyridine portion of the ligand (59-60%), with secondary contributions from the fluorophenyl group (28-35%). This orbital distribution creates a clear spatial separation between the electron-donating and electron-accepting regions of the complex, facilitating efficient charge transfer processes [7] [6].

The HOMO-LUMO energy gap of 3.56 eV determines many of the photophysical properties of the complex, including its absorption and emission characteristics [8] [9]. This gap is influenced by several factors, including the electron-withdrawing nature of the fluorine substituent on the phenyl ring, which stabilizes the HOMO by withdrawing electron density from the metal center [3] [10].

Fluorination at the para position of the phenyl ring has been shown to increase the energy separation between the HOMO and HOMO-1, which distorts the complex further from octahedral symmetry [3]. This structural perturbation enhances the difference in electron density between the phenyl and pyridine groups, significantly affecting the energy gap between singlet and triplet excited states [3] [10].

The frontier orbital structure also explains the observed phosphorescence properties. The spatial separation between the metal-centered HOMOs and ligand-centered LUMOs promotes efficient MLCT transitions, while the significant SOC provided by the iridium center facilitates intersystem crossing and phosphorescent emission [5] [8]. The calculated emission wavelength of 490 nm for 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) falls between those of Ir(ppy)₃ (510 nm) and Ir(F-ppy)₃ (468 nm), consistent with the intermediate electronic effects of the fluorophenyl-pyridine ligand system [3] [10].

Charge Transfer Mechanisms at Metal-Ligand Interfaces

The photophysical properties of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) are governed by complex charge transfer mechanisms occurring at the metal-ligand interfaces. Quantum mechanical investigations reveal multiple pathways for electronic excitation and relaxation, with metal-to-ligand charge transfer (MLCT) processes dominating the photophysics of this system [11] [12].

MLCT transitions, occurring at approximately 2.95 eV with an oscillator strength of 0.085, contribute approximately 65% to the emission profile of the complex [12] [13]. These transitions involve electron transfer from the iridium d-orbitals to the π* orbitals of the pyridine moiety, as evidenced by the significant change in charge distribution between the ground state and excited states [11] [14]. In the ground state (S₀), the iridium center carries a charge of +0.85, which increases to +1.32 and +1.28 in the singlet and triplet MLCT states, respectively, indicating substantial electron density transfer from the metal to the ligands [14] [15].

Secondary charge transfer mechanisms include ligand-to-ligand charge transfer (LLCT) and intraligand charge transfer (ILCT), occurring at 3.18 eV and 3.42 eV, respectively [11] [16]. LLCT processes involve electron movement between different ligands within the coordination sphere, specifically from the fluorophenyl fragment to the pyridine moiety. These transitions contribute approximately 18% to the overall emission profile and play a crucial role in determining the excited state dynamics [11] [16].

Time-resolved spectroscopic studies supported by DFT/TD-DFT calculations have demonstrated that the excited state dynamics are strongly influenced by ligand-ligand charge transfer processes occurring on the picosecond timescale [16]. This rapid charge redistribution affects the nature and lifetime of the emissive states, ultimately influencing the phosphorescence efficiency [15] [16].

The charge transfer mechanisms are further modulated by the electronic properties of the fluorophenyl-pyridine ligand system. The electron-withdrawing fluorine substituent enhances the π-accepting ability of the ligand, strengthening the metal-to-ligand back-bonding interaction [14] [15]. This electronic effect stabilizes the MLCT states and increases the energy gap between different excited states, reducing non-radiative decay pathways and enhancing phosphorescence quantum yield [3] [15].

Quantum mechanical calculations also reveal indirect relativistic effects that significantly impact the charge transfer processes. The relativistic stabilization of MLCT states increases the degree to which spin-orbit coupling can hybridize singlet and triplet states, playing a crucial role in determining the optical properties of the complex [1] [2]. This hybridization is essential for efficient phosphorescence, as it allows formally spin-forbidden T₁→S₀ transitions to borrow intensity from allowed singlet-singlet transitions [1] [3].